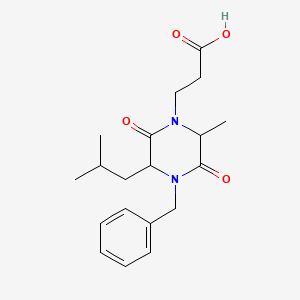![molecular formula C7H15NO B13495941 rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine](/img/structure/B13495941.png)
rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine” is a racemic mixture of two enantiomers It features a cyclobutyl ring substituted with a methoxy group and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a carbene.
Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution, where a methoxide ion reacts with a suitable leaving group on the cyclobutyl ring.
Attachment of the Methylamine Group: The final step involves the reaction of the cyclobutyl methoxy compound with methylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclobutyl ring or the amine group, potentially leading to the formation of cyclobutane derivatives or secondary amines.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium iodide (NaI) or thiourea can be used in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Cyclobutane derivatives, secondary amines
Substitution: Halogenated or thiolated cyclobutyl compounds
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amine oxidases and methyltransferases.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting neurological disorders or metabolic diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism of action of rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the methoxy group may participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: Similar in having a methoxy group and an amine group, but differs in the aromatic ring structure.
2-(4-Methoxyphenyl)ethylamine: Shares the methoxy and amine functionalities but has a different carbon backbone.
Cyclobutylamine: Similar cyclobutyl ring with an amine group but lacks the methoxy substitution.
Uniqueness
rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine is unique due to its combination of a cyclobutyl ring, methoxy group, and methylamine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
1-[(1S,2R)-2-methoxycyclobutyl]-N-methylmethanamine |
InChI |
InChI=1S/C7H15NO/c1-8-5-6-3-4-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7+/m0/s1 |
Clave InChI |
GIKLYVRLVONXHK-NKWVEPMBSA-N |
SMILES isomérico |
CNC[C@@H]1CC[C@H]1OC |
SMILES canónico |
CNCC1CCC1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


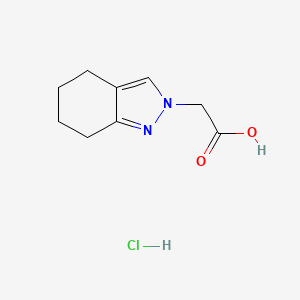
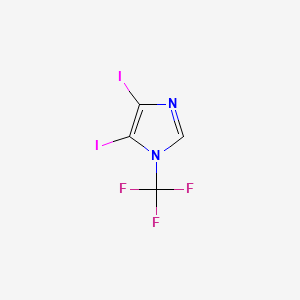
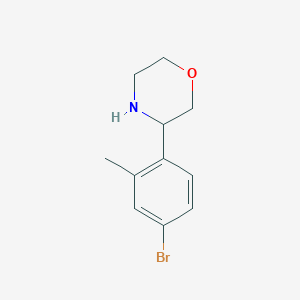
![2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-yl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495881.png)
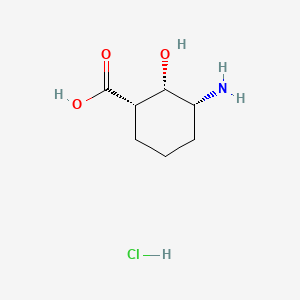

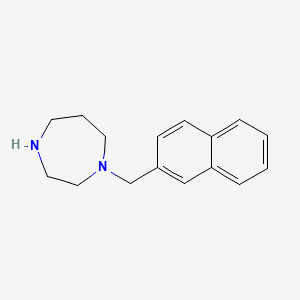
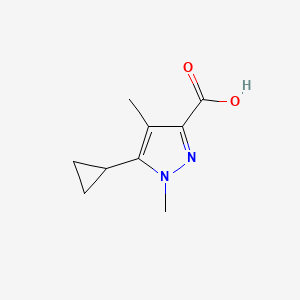
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)
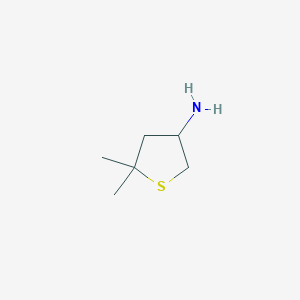

![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)
![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
